cis-Ned-19 Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ned-19 Methyl Ester involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often require specialized knowledge in organic chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: cis-Ned-19 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
cis-Ned-19 Methyl Ester is utilized in various scientific research fields, including:
Chemistry: Used as a reference material and in the synthesis of complex organic molecules.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of high-quality reference materials and proficiency testing
Mechanism of Action
The mechanism of action of cis-Ned-19 Methyl Ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
trans-Ned-19: A cell-permeable and potent nicotinic acid adenine dinucleotide phosphate antagonist.
Fatty Acid Methyl Esters: Commonly used in the analysis of fats and oils.
Uniqueness: cis-Ned-19 Methyl Ester is unique due to its specific stereochemistry and its applications in various research fields. Its ability to interact with specific molecular targets makes it a valuable tool in scientific studies .
Properties
CAS No. |
1137264-04-0 |
---|---|
Molecular Formula |
C31H33FN4O3 |
Molecular Weight |
528.628 |
IUPAC Name |
methyl (1R,3R)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29-/m1/s1 |
InChI Key |
NBQAXYMLTXNBOS-GGXMVOPNSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Synonyms |
(1R,3R)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid |
Origin of Product |
United States |
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